2-Amino-2-(4-isopropoxyphenyl)ethanol oxalate

Salt selection Solid-state properties Chemical procurement

Racemic β-amino alcohol building blocks as free bases often suffer from hygroscopicity and handling difficulties during library synthesis. The oxalate salt of 2-amino-2-(4-isopropoxyphenyl)ethanol resolves these issues: • Stable crystalline solid at ambient conditions-simplifies weighing, storage, and automated dispensing workflows. • 95% purity meets high-throughput synthesis requirements without additional purification. • Racemic form enables deferred chiral resolution via enzymatic kinetic resolution, allowing cost-effective access to both enantiomers from a single procurement lot.

Molecular Formula C13H19NO6
Molecular Weight 285.29 g/mol
CAS No. 1177292-01-1
Cat. No. B1286312
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-2-(4-isopropoxyphenyl)ethanol oxalate
CAS1177292-01-1
Molecular FormulaC13H19NO6
Molecular Weight285.29 g/mol
Structural Identifiers
SMILESCC(C)OC1=CC=C(C=C1)C(CO)N.C(=O)(C(=O)O)O
InChIInChI=1S/C11H17NO2.C2H2O4/c1-8(2)14-10-5-3-9(4-6-10)11(12)7-13;3-1(4)2(5)6/h3-6,8,11,13H,7,12H2,1-2H3;(H,3,4)(H,5,6)
InChIKeyAUKPMFIDAABLPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-2-(4-isopropoxyphenyl)ethanol oxalate: Identity & Procurement


2-Amino-2-(4-isopropoxyphenyl)ethanol oxalate (CAS 1177292-01-1) is a racemic β-amino alcohol supplied as an oxalate salt, with molecular formula C₁₃H₁₉NO₆ and molecular weight 285.29 g/mol [1]. The compound is cataloged under the IUPAC condensed notation O4-isopropyl-DL-nortyrosinol oxalic acid and is primarily offered by chemical suppliers as a building block for organic synthesis and medicinal chemistry research at purities typically ≥95% . Its structure features a para-isopropoxy-substituted phenyl ring linked to a β-amino ethanol backbone, placing it within the broader class of substituted phenylethanolamines that have been explored in adrenergic receptor modulation and enzyme inhibition programs [2].

Racemic building block for achiral synthesis or library screening
Oxalate salt form supports solid handling and ambient storage
Isopropoxy substitution for alkoxy SAR and lipophilicity tuning
β-Amino alcohol scaffold for enzyme inhibition and chelation studies

2-Amino-2-(4-isopropoxyphenyl)ethanol oxalate: Why Substitution Fails


Interchanging 2-amino-2-(4-isopropoxyphenyl)ethanol oxalate with a close analog—such as the corresponding free base, a different salt form (e.g., hydrochloride), an alternative O4-alkoxy homolog (methoxy, ethoxy, butoxy), or a single enantiomer—can introduce meaningful differences in physicochemical properties, reactivity, and biological outcome. Oxalate salt formation alters crystallinity, hygroscopicity, and solubility relative to the free base or hydrochloride forms, directly impacting formulation behavior and long-term storage stability . The isopropoxy chain provides a distinct steric and lipophilic profile (predicted logP ~1.08 for the free base ) compared to methoxy or ethoxy analogs, which can influence membrane permeability and target binding. Furthermore, the specific enantiomer ((R) vs. (S)) can dictate pharmacodynamic activity, as demonstrated for related β-amino alcohol adrenergic ligands [1]. Without head-to-head data, procurement decisions must be guided by these intrinsic structural and physicochemical differentiators to avoid uncharacterized performance shifts.

Salt Form Oxalate vs. free base or HCl may shift crystallinity, hygroscopicity, and solubility profiles.
Alkoxy Chain Isopropoxy vs. ethoxy/methoxy introduces steric and lipophilic differences that can alter permeability.
Stereochemistry Racemate vs. single (R)-enantiomer may not transfer directly for chiral target engagement.

2-Amino-2-(4-isopropoxyphenyl)ethanol oxalate: Differentiation vs Analogs


Oxalate Salt vs. Free Base: Handling Advantage

The target compound is supplied as a crystalline oxalate salt with a minimum purity specification of 95% . In contrast, the corresponding free base, 2-amino-2-(4-isopropoxyphenyl)ethan-1-ol (CAS 914202-82-7), is commercially available at a purity of 97% but as a free-flowing liquid or low-melting solid, which presents different handling and storage challenges . Oxalate salt formation typically confers higher melting points and reduced hygroscopicity relative to free amines, a class-level advantage inferred from general salt-form principles in pharmaceutical intermediate handling [1]. No direct head-to-head stability study was identified for this specific compound pair.

Salt vs. Free Base
Cross-study comparable
Target: Oxalate salt, ≥95% purity, crystalline solid
Comparator: Free base, 97% purity, liquid/low-melting solid
Reported form-based handling and storage differentiation
Data to verify: no head-to-head stability study for this pair.
Salt selection Solid-state properties Chemical procurement

Racemic vs. Enantiopure: Purity, Price & Selection

The target racemic oxalate (95% purity) can be compared with the enantiopure (R)-2-amino-2-(4-isopropoxyphenyl)ethan-1-ol free base (CAS 1213313-63-3), which is offered at 97–98% purity . The (R)-enantiomer is specifically marketed as a chiral building block for asymmetric synthesis, commanding a premium price point reflecting its stereochemical value. The racemic oxalate may represent a more cost-effective option for achiral synthetic steps or racemic lead optimization, while the enantiopure form is indicated when downstream chiral integrity is critical [1]. No publicly available biological activity data (IC₅₀, Kᵢ, EC₅₀) exist for either form to enable potency-based differentiation.

Racemic vs. (R)-Enantiomer
Cross-study comparable
Target: Racemic oxalate, 95% purity, 0% ee
Comparator: (R)-free base, 97–98% purity, >99% ee (assumed)
Stereochemical-control context for chiral synthesis procurement
Data to verify: no chiral purity certificates available; no potency data.
Chiral building blocks Enantiomeric purity Medicinal chemistry

Isopropoxy vs. Ethoxy/Methoxy: Lipophilicity & Steric Effects

Within the O4-alkyl-nortyrosinol series, the isopropoxy analog (target) can be compared to the ethoxy (CAS 910443-08-2) and methoxy (CAS 138713-55-0) homologs. The isopropoxy group provides a branched, bulkier alkoxy substituent with a predicted logP of approximately 1.08 for the free base , compared to estimated logP values of ~0.6–0.7 for the ethoxy analog and ~0.3–0.4 for the methoxy analog [1]. This lipophilicity increment can enhance membrane permeability in cell-based assays, a class-level SAR trend well-documented for phenylethanolamine ligands targeting GPCRs [2]. No direct comparative biological assay data were found for these specific alkoxy homologs.

Isopropoxy vs. Ethoxy/Methoxy
Class-level inference
Predicted logP: ~1.08 (Isopropoxy) vs. ~0.65 (Ethoxy) vs. ~0.35 (Methoxy)
Supports lipophilicity and steric differentiation in SAR
Class-level trend; no experimental logP or permeability data for target.
Structure-activity relationship Alkoxy homolog comparison Physicochemical differentiation

β-Amino Alcohol vs. Phenethylamine: Enzyme Inhibition Potential

The β-amino alcohol motif of the target compound is a privileged scaffold for enzyme inhibition, particularly for ethanolamine ammonia-lyase and related B12-dependent enzymes [1]. In contrast, simple phenethylamines such as 2-(4-isopropoxyphenyl)ethanamine (CAS 88655-02-1) lack the β-hydroxyl group and exhibit different reactivity profiles and biological target preferences . The vicinal amino alcohol arrangement enables chelation of metal cofactors and hydrogen-bonding interactions not possible with mono-amines, a class-level mechanistic advantage supported by crystallographic and biochemical studies on 2-amino-1-propanol-type substrates [2]. No target-specific enzyme inhibition data (IC₅₀ or Kᵢ) were located for 2-amino-2-(4-isopropoxyphenyl)ethanol oxalate.

β-Amino Alcohol vs. Phenethylamine
Class-level inference
β-amino alcohol motif enables metal chelation; simple amine cannot
Reported mechanistic scaffold differentiation
No target-specific enzyme inhibition data (IC₅₀/Kᵢ) available.
Enzyme inhibition β-amino alcohols Mechanism of action

2-Amino-2-(4-isopropoxyphenyl)ethanol oxalate: Application Scenarios


Racemic Screening Library Synthesis

For medicinal chemistry groups constructing diverse screening libraries where chiral purity is not initially required, the racemic oxalate salt offers a practical solid form that is easier to handle, weigh, and store compared to the free base liquid or low-melting solid. The 95% minimum purity specification aligns with high-throughput synthesis purity requirements, while the oxalate counterion provides enhanced bench stability .

SAR of Alkoxy Chain Length & Branching

The isopropoxy substitution represents a deliberate branch-point in alkoxy SAR campaigns. Researchers can systematically compare the isopropoxy oxalate with commercially available ethoxy and methoxy homologs to probe the impact of lipophilicity and steric bulk on target binding, membrane permeability, and metabolic stability without custom synthesis of each alkoxy variant .

Enzyme Inhibition via β-Amino Alcohol Scaffold

The β-amino alcohol motif is a known substrate and inhibitor pharmacophore for ethanolamine ammonia-lyase and related enzymes. The target oxalate can serve as a starting scaffold for designing transition-state analogs or metal-chelating inhibitors, with the oxalate salt form offering convenient aqueous solubility for biochemical assay preparation [1].

Chiral Resolution & Biocatalytic Derivatization

The racemic oxalate can be employed as a substrate for chiral resolution methods (e.g., enzymatic kinetic resolution using lipases or transaminases) to generate enantiopure intermediates. This approach allows researchers to access both enantiomers from a single racemic procurement lot, deferring the cost of enantiopure building blocks until chirality is demonstrably required [2].

Application
Selection Property
Validation Focus
Racemic screening library synthesis
Solid oxalate salt form
Handling, weighing, and ambient stability review
Alkoxy chain SAR studies
Branched isopropoxy substitution
Lipophilicity and steric bulk impact on target binding
Enzyme inhibitor scaffold design
β-Amino alcohol chelation motif
Biochemical assay preparation and metal-cofactor interaction
Chiral resolution and biocatalysis
Racemic oxalate as substrate
Enzymatic kinetic resolution and enantiomer access
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